(2-Methylpyridin-4-yl)(phenyl)methanone
Overview
Description
(2-Methylpyridin-4-yl)(phenyl)methanone is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by a benzoyl group attached to the second position of a methylpyridine ring. Pyridines are known for their stability and diversified reactivity, making them valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylpyridin-4-yl)(phenyl)methanone typically involves the reaction of 2-methylpyridine with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
2-Methylpyridine+Benzoyl Chloride→this compound+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: (2-Methylpyridin-4-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at the 3 and 5 positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of 4-benzyl-2-methylpyridine.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(2-Methylpyridin-4-yl)(phenyl)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methylpyridin-4-yl)(phenyl)methanone involves its interaction with various molecular targets and pathways. The benzoyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to biological targets. The pyridine ring can act as a ligand, coordinating with metal ions and participating in catalytic processes.
Comparison with Similar Compounds
4-Methylpyridine: A precursor in the synthesis of (2-Methylpyridin-4-yl)(phenyl)methanone.
4-Benzoylpyridine: Lacks the methyl group at the second position.
2-Benzoylpyridine: The benzoyl group is attached to the second position of the pyridine ring.
Uniqueness: this compound is unique due to the presence of both a benzoyl and a methyl group on the pyridine ring, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
(2-methylpyridin-4-yl)-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10-9-12(7-8-14-10)13(15)11-5-3-2-4-6-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMVNVYVPNLZIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512791 | |
Record name | (2-Methylpyridin-4-yl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59576-25-9 | |
Record name | (2-Methylpyridin-4-yl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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